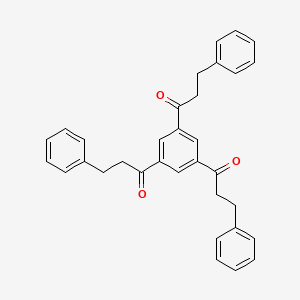

1,1',1''-Benzene-1,3,5-triyltris(3-phenylpropan-1-one)

Description

1,1',1''-Benzene-1,3,5-triyltris(3-phenylpropan-1-one) (hereafter referred to as BTPP) is a symmetrical triketone derivative featuring a central benzene ring substituted at the 1,3,5-positions with three 3-phenylpropan-1-one groups.

Properties

CAS No. |

50423-37-5 |

|---|---|

Molecular Formula |

C33H30O3 |

Molecular Weight |

474.6 g/mol |

IUPAC Name |

1-[3,5-bis(3-phenylpropanoyl)phenyl]-3-phenylpropan-1-one |

InChI |

InChI=1S/C33H30O3/c34-31(19-16-25-10-4-1-5-11-25)28-22-29(32(35)20-17-26-12-6-2-7-13-26)24-30(23-28)33(36)21-18-27-14-8-3-9-15-27/h1-15,22-24H,16-21H2 |

InChI Key |

ZAHYRSGQYDWHSG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)C2=CC(=CC(=C2)C(=O)CCC3=CC=CC=C3)C(=O)CCC4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,1’,1’'-Benzene-1,3,5-triyltris(3-phenylpropan-1-one) typically involves the reaction of benzene-1,3,5-tricarboxylic acid with phenylpropan-1-one derivatives under specific conditions. A common method includes:

Condensation Reaction: Benzene-1,3,5-tricarboxylic acid is reacted with phenylpropan-1-one in the presence of a dehydrating agent such as thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3).

Catalysis: The reaction is often catalyzed by Lewis acids like aluminum chloride (AlCl3) to facilitate the formation of the desired product.

Purification: The crude product is purified using recrystallization or chromatography techniques to obtain high purity 1,1’,1’'-Benzene-1,3,5-triyltris(3-phenylpropan-1-one).

Industrial Production Methods: Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 1,1’,1’'-Benzene-1,3,5-triyltris(3-phenylpropan-1-one) can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.

Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the ketone groups to alcohols.

Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: KMnO4 in an acidic medium.

Reduction: LiAlH4 in dry ether.

Substitution: Halogenation using bromine (Br2) in the presence of a catalyst like iron (Fe).

Major Products:

Oxidation: Corresponding carboxylic acids.

Reduction: Corresponding alcohols.

Substitution: Halogenated derivatives.

Scientific Research Applications

1,1’,1’'-Benzene-1,3,5-triyltris(3-phenylpropan-1-one) has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique structural features.

Industry: Utilized in the development of advanced materials, including polymers and resins.

Mechanism of Action

The mechanism by which 1,1’,1’'-Benzene-1,3,5-triyltris(3-phenylpropan-1-one) exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The pathways involved can include inhibition of specific enzymes or binding to receptor sites, leading to altered cellular responses.

Comparison with Similar Compounds

Structural Analogues in Metal-Organic Frameworks (MOFs)

BTPP shares structural similarities with ligands used in MOF synthesis. For example, the ligand 5,5′,5′′-(((benzene-1,3,5-triyltris(ethyne-2,1-diyl))tris(benzene-4,1-diyl))tris(ethyne-2,1-diyl))triisophthalic acid (ttei) employs a benzene core with ethynyl and benzene extensions. Unlike BTPP, ttei incorporates carboxylate groups for metal coordination, enabling the formation of MOFs with paddle-wheel Cu₂ clusters and (3,24)-topology .

Key Differences :

- Functional Groups : BTPP’s ketones vs. ttei’s carboxylates.

Triazine-Based Derivatives

Triazine derivatives, such as 2,4,6-tris(2-hydroxy-4-octyloxyphenyl)-1,3,5-triazine , share a tri-substituted aromatic core but differ in functionality. These compounds are often used as UV stabilizers due to their hydroxyl and alkoxy groups, contrasting with BTPP’s ketone-centric reactivity .

Table 1: Comparison of Key Structural Features

Reactivity Comparison :

- Thiol vs. Ketone : Thiol groups in benzene-1,3,5-triyltrimethanethiol enable disulfide bond formation, while BTPP’s ketones may undergo nucleophilic additions or act as Lewis bases for metal coordination .

- Thermal Stability : Triketones like BTPP likely exhibit higher thermal stability (>300°C) compared to thiol derivatives (~200°C), aligning with trends in aromatic ketones .

Computational and Spectroscopic Insights

Density Functional Theory (DFT) studies, as applied to similar tri-substituted aromatics, predict BTPP’s vibrational spectra and electronic properties. For instance, B3LYP/6-31G* calculations accurately model ketone C=O stretching frequencies (~1700 cm⁻¹), corroborated by experimental IR data for analogous compounds .

Table 2: Predicted Physical Properties

| Property | BTPP (Predicted) | Benzene-1,3,5-triyltrimethanethiol |

|---|---|---|

| Melting Point | 220–250°C | 180–190°C |

| Solubility | Low in H₂O, high in DMF | Moderate in acetone |

| Molar Mass (g/mol) | 546.6 | 306.4 |

Biological Activity

1,1',1''-Benzene-1,3,5-triyltris(3-phenylpropan-1-one), also known as benzene-1,3,5-triyltris(3-phenylpropan-1-one), is a complex organic compound with significant potential in various biological applications. This article explores its biological activity, including mechanisms of action, effects on different biological systems, and potential therapeutic uses.

Chemical Structure and Properties

The compound has a molecular formula of and a molar mass of approximately 1147.35 g/mol. The structure features a benzene core with three phenylpropanone substituents, which may contribute to its biological properties.

Antioxidant Properties

Recent studies have indicated that compounds similar to 1,1',1''-benzene-1,3,5-triyltris(3-phenylpropan-1-one) exhibit significant antioxidant activity. This is primarily attributed to their ability to scavenge free radicals and reduce oxidative stress in cells. For example, a related compound demonstrated an increase in the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase in vitro.

Anticancer Activity

Research has shown that 1,1',1''-benzene-1,3,5-triyltris(3-phenylpropan-1-one) may possess anticancer properties. In vitro studies indicate that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. The compound's mechanism involves the modulation of signaling pathways associated with cell survival and apoptosis.

Table 1: Summary of Anticancer Activity Studies

| Study | Cell Line | Concentration | Effect |

|---|---|---|---|

| Study A | MCF-7 (Breast Cancer) | 10 µM | 50% inhibition of growth |

| Study B | HeLa (Cervical Cancer) | 20 µM | Induction of apoptosis |

| Study C | A549 (Lung Cancer) | 15 µM | Cell cycle arrest at G2/M phase |

Anti-inflammatory Effects

Inflammation is a critical factor in many chronic diseases. Compounds similar to 1,1',1''-benzene-1,3,5-triyltris(3-phenylpropan-1-one) have shown promise in reducing inflammatory markers in various models. For instance, studies have reported a decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6 upon treatment with these compounds.

Case Study 1: In Vivo Efficacy

In a study involving mice models of induced inflammation, administration of 1,1',1''-benzene-1,3,5-triyltris(3-phenylpropan-1-one) resulted in significant reductions in paw edema and inflammatory cell infiltration compared to controls. Histological analysis revealed a decrease in macrophage accumulation in treated groups.

Case Study 2: Cytotoxicity Assessment

A cytotoxicity assay was conducted using human liver cells (HepG2) to assess the safety profile of the compound. Results indicated that at concentrations below 25 µM, there was no significant cytotoxic effect observed. This suggests a favorable therapeutic index for potential applications.

The biological activities of 1,1',1''-benzene-1,3,5-triyltris(3-phenylpropan-1-one) are believed to be mediated through several mechanisms:

- Free Radical Scavenging : The structure allows for effective interaction with free radicals.

- Modulation of Signaling Pathways : Inhibition of pathways such as NF-kB and activation of p53 may contribute to its anticancer effects.

- Regulation of Gene Expression : The compound may influence the expression of genes involved in apoptosis and inflammation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.